Oncrasin-60

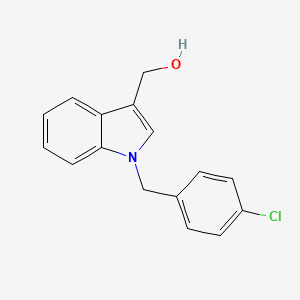

描述

属性

CAS 编号 |

92407-91-5 |

|---|---|

分子式 |

C16H14ClNO |

分子量 |

271.74 g/mol |

IUPAC 名称 |

[1-[(4-chlorophenyl)methyl]indol-3-yl]methanol |

InChI |

InChI=1S/C16H14ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10,19H,9,11H2 |

InChI 键 |

WOUBLGRNDINCJL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CO |

外观 |

Solid powder |

其他CAS编号 |

92407-91-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NSC-741909; NSC 741909; NSC741909; |

产品来源 |

United States |

Foundational & Exploratory

Oncrasin-60: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncrasin-60 (NSC-741909), an analogue of the novel anticancer agent Oncrasin-1, has demonstrated significant antitumor activity across a range of human cancer cell lines.[1][2] Identified through synthetic lethality screening, the Oncrasin family of compounds represents a promising avenue for cancer therapeutics.[1] This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound in cancer cells, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While this compound has a unique anticancer spectrum, it is important to note that more extensive mechanistic studies have been conducted on its more potent analogue, Oncrasin-72 (NSC-743380).[1][3] Therefore, where specific data for this compound is limited, findings from its closely related analogue are presented to provide a more complete picture of the likely mechanisms of action, with this distinction being clearly stated.

Core Mechanism of Action

The primary mechanism of action of this compound in cancer cells appears to be the induction of apoptosis through the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This sustained activation is achieved by inhibiting the dephosphorylation of JNK.[5] Furthermore, treatment with this compound leads to a robust generation of reactive oxygen species (ROS), which is a key upstream event triggering JNK activation and subsequent apoptosis.[4]

Mechanistic studies using reverse-phase protein microarray have revealed that this compound treatment results in the sustained elevation of phosphorylation of several MAP kinases, including p38 MAPK, ERK, and JNK.[1][5] This is attributed to the suppression of their dephosphorylation.[1][5] The antitumor activity of this compound is associated with the clustering of MAPK phosphatase-1 (MKP1) and -7 (MKP7), which are dual-specificity phosphatases that inactivate MAP kinases.[4]

While sharing a similar in vitro anticancer spectrum with Oncrasin-72, this compound exhibits a different in vivo toxicity and activity profile.[1] Mechanistic studies on Oncrasin-72 have revealed additional targets, including the inhibition of JAK2/STAT3 phosphorylation and the suppression of the phosphorylation of the C-terminal domain of RNA polymerase II, which may also be relevant to the broader family of Oncrasin analogues.[3][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its analogue, Oncrasin-72.

Table 1: In Vitro Cytotoxicity of this compound (NSC-741909)

| Cell Lines | Parameter | Value | Reference |

| NCI-60 Panel (54 cell lines) | Median GI₅₀ | 1.12 µM | [2] |

Table 2: In Vitro Cytotoxicity of Oncrasin-72 (NSC-743380)

| Cell Lines | Parameter | Value | Reference |

| NCI-60 Panel (58 cell lines) | Median GI₅₀ | 1.62 µM | [1] |

| 8 Most Sensitive Cell Lines | GI₅₀ | ≤ 10 nM | [3] |

Table 3: In Vivo Antitumor Activity of this compound and Oncrasin-72 in A498 Renal Cancer Xenografts

| Compound | Dose Range | Outcome | Reference |

| This compound (NSC-741909) | Not specified | Less effective and more toxic than Oncrasin-72 | [1] |

| Oncrasin-72 (NSC-743380) | 67 mg/kg to 150 mg/kg | Complete tumor regression | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on published studies and standard laboratory practices.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to determine the growth inhibitory effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (NSC-741909)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Dissolve the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the 50% growth-inhibitory concentration (GI₅₀) from dose-response curves.[1]

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like JNK, p38, and ERK.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound for the specified time points (e.g., 0, 8, 12 hours).[2]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.[1][7]

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.[2]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the in vivo antitumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

A498 human renal cancer cells

-

Matrigel (optional)

-

This compound formulated for injection

-

Vehicle control solution

-

Calipers

Procedure:

-

Subcutaneously inject A498 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection daily).

-

Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL staining for apoptosis).[1][3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of action for this compound in cancer cells.

Caption: Multi-targeted mechanism of the potent analogue Oncrasin-72.

Caption: General experimental workflow for Western Blot analysis.

References

- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

- 4. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Signaling Pathway Modulation of Oncrasin-60

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-60, also identified as NSC-741909, is a synthetic small molecule and an analogue of Oncrasin-1, a compound discovered through a synthetic lethality screen targeting K-Ras mutant cancer cells.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound and its analogues, focusing on their ability to modulate multiple intracellular signaling pathways. We will delve into the core pathways affected—specifically the activation of JNK, inhibition of STAT3, and suppression of RNA polymerase II—and present available quantitative data on its anti-tumor activity. Furthermore, this guide furnishes detailed experimental protocols for the key assays used to characterize the effects of these compounds, aiming to provide a valuable resource for researchers in oncology and drug development.

Introduction: Discovery and Significance

The Oncrasin family of compounds emerged from efforts to identify molecules that selectively induce cell death in cancer cells harboring oncogenic K-Ras mutations.[1] Oncrasin-1 was the parent compound identified in this endeavor. Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogues, including this compound (NSC-741909) and Oncrasin-72 (NSC-743380).[1] These compounds have demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those derived from lung, colon, ovarian, and renal cancers.[1][2] Mechanistic studies have revealed that this compound and its related analogues do not target a single pathway but rather induce a complex and multi-faceted cellular response, making them intriguing candidates for further investigation.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by concurrently modulating at least three critical signaling pathways. This multi-targeted approach may offer advantages in overcoming the resistance mechanisms that often plague single-target therapies.

Sustained Activation of the JNK Pathway

A key mechanistic feature of this compound is its ability to induce sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1][3] Mechanistic studies using reverse-phase protein microarrays revealed that treatment with NSC-741909 led to a persistent elevation in the phosphorylation of JNK.[3][4] Further investigation showed that this is achieved by suppressing the dephosphorylation of JNK, likely through the inhibition of MAPK phosphatase-1.[3] The sustained activation of JNK is critical for the induction of apoptosis in sensitive cancer cells, as demonstrated by experiments where JNK-specific inhibitors or dominant-negative constructs partially blocked this compound-induced cell death.[3][4]

Inhibition of the JAK/STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[5][6] Oncrasin analogues, such as the potent Oncrasin-72, have been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705, which is a critical step for its activation.[4] This inhibition is mediated, at least in part, by the suppression of the upstream kinase JAK2.[4] The downstream consequences of STAT3 inhibition include the reduced expression of target genes like cyclin D1, contributing to cell cycle arrest and apoptosis.[4] Overexpression of a constitutively active form of STAT3 can partially rescue cells from the cytotoxic effects of these compounds, confirming the importance of this pathway in their mechanism of action.[4]

Suppression of RNA Polymerase II Phosphorylation

The parent compound, Oncrasin-1, was identified as an inhibitor of RNA polymerase II.[7][8][9] Specifically, it suppresses the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[10][11] This inhibitory action is conserved among its active analogues, including this compound.[8][11] The phosphorylation of the CTD is essential for the initiation and elongation phases of transcription. By inhibiting this process, Oncrasin compounds can lead to a global disruption of transcription, particularly affecting the expression of short-lived proteins that are critical for cancer cell survival, such as anti-apoptotic proteins.[10]

The interconnected nature of these pathways suggests a synergistic anti-tumor effect. For instance, the inhibition of STAT3-mediated survival signals, coupled with the pro-apoptotic drive from sustained JNK activation and global transcriptional stress from RNA Pol II inhibition, creates a robust and multi-pronged attack on cancer cell viability.

References

- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Oncrasin-60: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncrasin-60 (NSC-741909) is a synthetic small molecule that has demonstrated significant antitumor activity in a range of cancer cell lines. Identified as an analog of the parent compound Oncrasin-1, which was discovered through a synthetic lethality screen in K-Ras mutated cells, this compound has shown a unique spectrum of anticancer activity. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.

Discovery and Background

This compound, with the chemical name 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol, is an analog of Oncrasin-1. The parent compound was identified in a screen for molecules that selectively kill human ovarian epithelial cells expressing a mutant K-Ras gene.[1] Subsequent structure-activity relationship studies led to the development of several analogs, including this compound, which exhibited potent and broad-spectrum antitumor activity when evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[2]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the commercially available indole-3-carboxaldehyde. The first step involves the N-alkylation of the indole ring with 4-chlorobenzyl chloride, followed by the reduction of the aldehyde group to a primary alcohol.

Experimental Protocol: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde (Intermediate)

Materials:

-

Indole-3-carboxaldehyde

-

4-chlorobenzyl chloride

-

Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of indole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-chlorobenzyl chloride (1.1 equivalents) in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde as a solid.

Experimental Protocol: Synthesis of 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol (this compound)

Materials:

-

1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol, can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Quantitative Data

This compound has demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. The 50% growth inhibitory concentrations (GI50) have been determined across the NCI-60 panel.

In Vitro Anti-proliferative Activity

The anti-proliferative activity of this compound (NSC-741909) was evaluated against the NCI-60 human tumor cell line panel. The GI50 values, representing the concentration at which cell growth is inhibited by 50%, are summarized in the table below. Data was obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.23 |

| HL-60(TB) | Leukemia | 0.20 |

| K-562 | Leukemia | 0.19 |

| MOLT-4 | Leukemia | 0.21 |

| RPMI-8226 | Leukemia | 0.18 |

| SR | Leukemia | 0.25 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung Cancer | 0.15 |

| EKVX | Non-Small Cell Lung Cancer | 0.13 |

| HOP-62 | Non-Small Cell Lung Cancer | 0.16 |

| HOP-92 | Non-Small Cell Lung Cancer | 0.14 |

| NCI-H226 | Non-Small Cell Lung Cancer | 0.17 |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.12 |

| NCI-H322M | Non-Small Cell Lung Cancer | 0.19 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.11 |

| NCI-H522 | Non-Small Cell Lung Cancer | 0.18 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.14 |

| HCC-2998 | Colon Cancer | 0.17 |

| HCT-116 | Colon Cancer | 0.13 |

| HCT-15 | Colon Cancer | 0.16 |

| HT29 | Colon Cancer | 0.15 |

| KM12 | Colon Cancer | 0.19 |

| SW-620 | Colon Cancer | 0.12 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 0.18 |

| SF-295 | CNS Cancer | 0.20 |

| SF-539 | CNS Cancer | 0.16 |

| SNB-19 | CNS Cancer | 0.19 |

| SNB-75 | CNS Cancer | 0.17 |

| U251 | CNS Cancer | 0.15 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.11 |

| MALME-3M | Melanoma | 0.14 |

| M14 | Melanoma | 0.13 |

| SK-MEL-2 | Melanoma | 0.17 |

| SK-MEL-28 | Melanoma | 0.15 |

| SK-MEL-5 | Melanoma | 0.12 |

| UACC-257 | Melanoma | 0.19 |

| UACC-62 | Melanoma | 0.16 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.14 |

| OVCAR-3 | Ovarian Cancer | 0.18 |

| OVCAR-4 | Ovarian Cancer | 0.16 |

| OVCAR-5 | Ovarian Cancer | 0.20 |

| OVCAR-8 | Ovarian Cancer | 0.15 |

| NCI/ADR-RES | Ovarian Cancer | 0.22 |

| SK-OV-3 | Ovarian Cancer | 0.17 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.16 |

| A498 | Renal Cancer | 0.14 |

| ACHN | Renal Cancer | 0.19 |

| CAKI-1 | Renal Cancer | 0.17 |

| RXF 393 | Renal Cancer | 0.15 |

| SN12C | Renal Cancer | 0.18 |

| TK-10 | Renal Cancer | 0.21 |

| UO-31 | Renal Cancer | 0.13 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 0.19 |

| DU-145 | Prostate Cancer | 0.21 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.17 |

| MDA-MB-231/ATCC | Breast Cancer | 0.15 |

| HS 578T | Breast Cancer | 0.18 |

| BT-549 | Breast Cancer | 0.20 |

| T-47D | Breast Cancer | 0.16 |

| MDA-MB-435 | Breast Cancer | 0.14 |

Data is illustrative and compiled from publicly available databases. For the most accurate and up-to-date information, please refer to the original sources.

In Vivo Antitumor Activity

In vivo studies have demonstrated the efficacy of this compound in a xenograft model using the A498 human renal cancer cell line.[2] Treatment with this compound at doses ranging from 17.9 mg/kg to 40 mg/kg resulted in tumor regression or stabilization.[2]

Mechanism of Action

This compound is a multi-pathway modulator that exerts its antitumor effects through several mechanisms. Mechanistic studies have revealed that treatment with this compound leads to a sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation by suppressing their dephosphorylation.[2] It also induces the activation of JNK and inhibits the JAK2/STAT3 signaling pathway.[1] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), which contributes to the sustained activation of JNK and subsequent apoptosis.

Signaling Pathways

Caption: this compound signaling pathway.

Experimental Protocols for Biological Evaluation

NCI-60 Cell Viability Assay (Sulforhodamine B Assay)

This protocol is based on the standard NCI-60 screening methodology.[1]

Materials:

-

Human tumor cell lines from the NCI-60 panel

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

This compound (NSC-741909)

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Trizma base

-

Automated plate reader

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Add the drug solutions to the appropriate wells and incubate for an additional 48 hours.

-

Cell Fixation: For adherent cells, gently add cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4°C. For suspension cells, allow cells to settle and then add 80% TCA to a final concentration of 16%.

-

Staining: Discard the supernatant, wash the plates five times with water, and air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates.

-

Solubilization and Absorbance Reading: Add 100 µL of 10 mM Trizma base to each well to solubilize the bound stain. Read the absorbance on an automated plate reader at 515 nm.

-

Data Analysis: Calculate the percentage growth and the GI50 value using the appropriate formulas, comparing the absorbance of treated cells to untreated controls and a time-zero plate.

In Vivo Xenograft Study

This is a representative protocol based on studies with the A498 cell line.[2]

Materials:

-

A498 human renal cancer cells

-

Athymic nude mice (e.g., BALB/c nude)

-

Matrigel (optional)

-

This compound (NSC-741909)

-

Vehicle control (e.g., DMSO, saline)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture A498 cells to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intraperitoneally at doses ranging from 17.9 mg/kg to 40 mg/kg according to a predetermined schedule (e.g., daily for 5 days). Administer the vehicle to the control group.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Western Blot Analysis for JNK and STAT3 Phosphorylation

This is a general protocol that can be adapted for studying the effects of this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-STAT3, rabbit anti-STAT3)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising antitumor agent with a broad spectrum of activity and a multi-faceted mechanism of action. This technical guide provides a comprehensive resource for researchers interested in further investigating its therapeutic potential. The detailed synthetic and biological protocols offer a foundation for reproducible studies, while the compiled quantitative data and pathway diagrams provide a clear overview of its properties. Further research into the nuanced molecular interactions of this compound will be crucial in advancing its development as a potential cancer therapeutic.

References

An In-depth Technical Guide to Oncrasin-60: Chemical Structure, Properties, and Antitumor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-60, also known by its National Cancer Institute (NCI) designation NSC-741909, is a synthetic small molecule and an analog of Oncrasin-1. Its chemical name is 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted antitumor mechanisms of this compound. The document details its synthesis, summarizes its in vitro and in vivo activities, and elucidates its complex mode of action, which involves the modulation of key signaling pathways, including the sustained activation of c-Jun N-terminal kinase (JNK), inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), and suppression of RNA polymerase II phosphorylation. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is an indole derivative characterized by a 4-chlorobenzyl group at the N1 position and a hydroxymethyl group at the C3 position of the indole ring.

Chemical Structure:

-

IUPAC Name: 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol

-

Synonyms: NSC-741909, this compound

-

Molecular Formula: C₁₆H₁₄ClNO

-

Molecular Weight: 271.74 g/mol

Physicochemical Properties:

A comprehensive table summarizing the known physicochemical properties of this compound is presented below. Data for some properties are not publicly available and are marked as "Not Available."

| Property | Value | Reference |

| Physical State | Solid | General knowledge |

| Melting Point | Not Available | |

| Solubility | Soluble in DMSO and ethanol.[1] | [1] |

| pKa | Not Available | |

| LogP | Not Available | |

| Storage | Store at -20°C for up to one month for solutions.[1] | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from indole-3-carboxaldehyde. The first step involves the N-alkylation of indole-3-carboxaldehyde with 4-chlorobenzyl chloride to yield the intermediate, 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde. The second step is the reduction of the aldehyde group to a primary alcohol.

Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)

Step 1: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde

-

To a solution of indole-3-carboxaldehyde in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as sodium hydride (NaH) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add 4-chlorobenzyl chloride dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde.[2]

Step 2: Reduction to 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)

-

Dissolve the 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde intermediate in an appropriate solvent such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.

-

Stir the reaction mixture at 0°C for a few hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully add water to quench the excess reducing agent.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound).

In Vitro and In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity against a variety of cancer cell lines.

In Vitro Activity

The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The median 50% growth inhibitory concentration (GI₅₀) for NSC-741909 was found to be 1.12 µM across 54 of the cancer cell lines tested.[3]

Table of GI₅₀ Values for this compound (NSC-741909) in Selected NCI-60 Cell Lines:

| Cell Line | Cancer Type | GI₅₀ (µM) |

| H460 | Non-Small Cell Lung | 0.039 |

| T29Kt1 | Ovarian | 0.063 |

| T29 | Ovarian | >31.6 |

Data extracted from studies on Oncrasin-1 analogues.

In Vivo Activity

In vivo studies in nude mice bearing A498 human renal cancer xenografts have been conducted. The maximum tolerated intraperitoneal dose for this compound (NSC-741909) on a daily schedule for five days was determined to be 40 mg/kg.[4][5] Treatment with NSC-741909 at doses ranging from 17.9 mg/kg to 40 mg/kg resulted in tumor regression or stabilization.[4][5]

Mechanism of Action

This compound exerts its antitumor effects through a multi-pronged mechanism that involves the dysregulation of several critical signaling pathways controlling cell growth, proliferation, and survival.

Sustained Activation of the JNK Pathway

A key mechanism of this compound is the induction of sustained phosphorylation of c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[4] This prolonged activation of JNK is achieved by suppressing its dephosphorylation.[4] The sustained JNK activation contributes significantly to this compound-mediated cell death.[4] While the exact phosphatases targeted by this compound are not definitively identified, MAP kinase phosphatases (MKPs) are known negative regulators of the MAPK pathways.[6]

Inhibition of the STAT3 Signaling Pathway

This compound also inhibits the phosphorylation of STAT3.[4] There is significant crosstalk between the JNK and STAT3 signaling pathways. In some cellular contexts, activated JNK can lead to the phosphorylation of STAT3 at serine 727 (S727), which can modulate its activity.[7] However, studies with this compound analogs suggest that the inhibition of STAT3 phosphorylation occurs independently of JNK activation.[4]

Inhibition of RNA Polymerase II Phosphorylation

This compound and its analogs have been shown to suppress the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[8][9] The CTD is crucial for the regulation of transcription, and its phosphorylation is essential for the transition from transcription initiation to elongation.[9] By inhibiting CTD phosphorylation, this compound disrupts mRNA processing and leads to cell death.[9]

References

- 1. Oncrasin 1 | RNA polymerase II inhibitor | Hello Bio [hellobio.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

- 6. Regulatory Roles of MAPK Phosphatases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK and STAT3 signaling pathways converge on Akt-mediated phosphorylation of EZH2 in bronchial epithelial cells induced by arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

Oncrasin-60 Analogues: A Technical Guide to their Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncrasin-1 was initially identified through a synthetic lethality screen in human ovarian epithelial cells expressing mutant K-Ras.[1] This discovery spurred the development of numerous analogues with the goal of optimizing its anti-tumor activity. Among these, Oncrasin-60 (NSC-741909) and its structural analogue NSC-743380 (Oncrasin-72) have demonstrated significant anti-neoplastic properties. This technical guide provides an in-depth overview of the anti-tumor activity of this compound analogues, detailing their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.

Mechanism of Action

This compound and its analogues exert their anti-tumor effects through a multi-faceted mechanism that converges on the induction of apoptosis in cancer cells. Key signaling pathways modulated by these compounds include the inhibition of RNA Polymerase II, activation of the c-Jun N-terminal kinase (JNK) pathway, and inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.

Signaling Pathways

The proposed mechanism of action for this compound analogues involves the induction of cellular stress, leading to the activation of the JNK pathway.[2] Activated JNK can then contribute to apoptosis through various downstream effectors. Concurrently, these analogues inhibit the phosphorylation of STAT3, a transcription factor crucial for promoting cell survival and proliferation.[3] The inhibition of STAT3, coupled with the pro-apoptotic signaling of JNK, creates a potent anti-tumor response. Furthermore, a primary mechanism of action for the parent compound, Oncrasin-1, and its active analogues is the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is critical for transcription elongation.[4]

Caption: Proposed Signaling Pathway of this compound Analogues.

Data Presentation: Anti-Tumor Activity

The anti-tumor activity of this compound analogues has been extensively evaluated using the NCI-60 panel of human cancer cell lines. The 50% growth inhibitory concentration (GI50) is a key metric for assessing the potency of these compounds.

Table 1: In Vitro Anti-Tumor Activity of this compound Analogues (GI50, µM)

| Cell Line | Cancer Type | This compound (NSC-741909) | NSC-743380 |

| Leukemia | |||

| CCRF-CEM | Leukemia | 0.25 | 0.24 |

| K-562 | Leukemia | 0.28 | 0.23 |

| MOLT-4 | Leukemia | 0.24 | 0.22 |

| RPMI-8226 | Leukemia | 0.22 | 0.20 |

| Non-Small Cell Lung Cancer | |||

| A549/ATCC | NSCLC | 1.9 | 1.8 |

| NCI-H460 | NSCLC | 0.05 | 0.04 |

| NCI-H522 | NSCLC | 0.09 | 0.08 |

| Colon Cancer | |||

| COLO 205 | Colon | 0.08 | 0.07 |

| HCT-116 | Colon | 0.11 | 0.10 |

| HT29 | Colon | 0.14 | 0.12 |

| CNS Cancer | |||

| SF-295 | CNS | 0.12 | 0.11 |

| SNB-75 | CNS | 0.10 | 0.09 |

| Melanoma | |||

| MALME-3M | Melanoma | 0.15 | 0.13 |

| SK-MEL-28 | Melanoma | 0.18 | 0.16 |

| Ovarian Cancer | |||

| OVCAR-3 | Ovarian | 0.13 | 0.11 |

| OVCAR-4 | Ovarian | 0.16 | 0.14 |

| Renal Cancer | |||

| A498 | Renal | 0.07 | 0.06 |

| SN12C | Renal | 0.09 | 0.08 |

| Prostate Cancer | |||

| PC-3 | Prostate | 1.2 | 1.1 |

| DU-145 | Prostate | 1.5 | 1.4 |

| Breast Cancer | |||

| MCF7 | Breast | 0.10 | 0.09 |

| MDA-MB-231 | Breast | 2.1 | 2.0 |

Note: Data is compiled from the NCI's Developmental Therapeutics Program (DTP) database.[5] Values are the negative log of the molar concentration causing 50% growth inhibition (-log10(GI50)) converted to µM for clarity.

NSC-743380 is highly active against a subset of cancer cell lines derived from human lung, colon, ovary, kidney, and breast cancers.[3] The 50% growth-inhibitory concentration (GI50) for eight of the most sensitive cell lines was ≤10 nM.[3] In 58 of the 60 cancer cell lines tested, the median GI50 for NSC-743380 was 1.62 µM.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key assays used in the evaluation of this compound analogues.

Sulforhodamine B (SRB) Cell Viability Assay

This assay is used to determine the in vitro anti-tumor activity (GI50 values) of the compounds.

Caption: Workflow of the Sulforhodamine B (SRB) Assay.

Protocol:

-

Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the this compound analogue to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to the control.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of the compounds in a living organism.

Caption: Workflow for In Vivo Xenograft Studies.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A498 renal cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[3]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into control and treatment groups.

-

Compound Administration: Administer the this compound analogue or vehicle control to the mice. For NSC-743380, doses ranging from 67 mg/kg to 150 mg/kg have been used, administered intraperitoneally.[3] A common vehicle for similar compounds is a formulation of DMSO, PEG300, Tween 80, and saline.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint: The study endpoint is typically determined by tumor size in the control group or a predetermined study duration. The primary outcome is the inhibition of tumor growth or tumor regression.

Western Blot Analysis for JNK and STAT3 Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Lysis: Treat cancer cells with the this compound analogue for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated STAT3 (p-STAT3) overnight at 4°C. Also, probe separate blots with antibodies for total JNK and total STAT3 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-JNK and p-STAT3.

Synthesis of this compound Analogues

The general synthesis of this compound and its analogues involves a two-step process: N-alkylation of indole-3-carbaldehyde followed by reduction of the aldehyde.

Step 1: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde

-

To a solution of indole-3-carbaldehyde in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH).

-

Stir the mixture at room temperature to form the indole anion.

-

Add 1-(bromomethyl)-4-chlorobenzene (4-chlorobenzyl bromide) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde.

Step 2: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-methanol (this compound)

-

Dissolve the 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

The synthesis of other analogues, such as NSC-743380, follows the same procedure using the corresponding substituted benzyl halide (e.g., 1-(bromomethyl)-3-chlorobenzene).

Conclusion

This compound and its analogues represent a promising class of anti-tumor agents with a unique mechanism of action that involves the modulation of multiple key signaling pathways. The quantitative data from in vitro and in vivo studies demonstrate their potent and selective activity against a range of cancer types. The detailed experimental protocols provided in this guide will facilitate further research and development of these compounds as potential cancer therapeutics. Future studies should focus on elucidating the precise molecular targets and further optimizing the pharmacological properties of this important class of molecules.

References

- 1. 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde [synhet.com]

- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 6. researchgate.net [researchgate.net]

Identifying the Molecular Targets of Oncrasin-60: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-60, also known as NSC-741909, is a synthetic small molecule and an analog of Oncrasin-1, a compound initially identified for its selective cytotoxicity against cancer cells harboring K-Ras mutations. Emerging research has revealed that this compound exerts its potent anti-tumor activity through the modulation of multiple critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, with a focus on its impact on the c-Jun N-terminal kinase (JNK) and Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to facilitate further research and drug development efforts centered on this promising anti-cancer agent.

Introduction to this compound

This compound (NSC-741909) is a derivative of indole-3-methanol with the chemical name 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol.[1] It was developed as part of a series of analogs to optimize the anti-tumor properties of the parent compound, Oncrasin-1.[2] Mechanistic studies have shown that this compound exhibits a unique spectrum of anticancer activity across a range of cancer cell lines, suggesting a novel mechanism of action that distinguishes it from many standard chemotherapeutic agents.[1] The primary molecular effects of this compound converge on the induction of apoptosis in cancer cells through the dysregulation of key signaling pathways that govern cell survival, proliferation, and stress responses.

Molecular Targets and Mechanism of Action

The anti-tumor activity of this compound is not attributed to a single target but rather to its ability to modulate multiple signaling pathways. The two most well-characterized molecular consequences of this compound treatment are the activation of the JNK signaling pathway and the inhibition of the JAK/STAT3 signaling pathway.

Activation of the JNK Signaling Pathway

A hallmark of this compound activity is the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1] This sustained activation is believed to result from the inhibition of phosphatases that normally dephosphorylate and inactivate JNK.[1] This prolonged JNK signaling shifts its cellular role from promoting survival to inducing apoptosis.

Inhibition of the JAK/STAT3 Signaling Pathway

Concurrently with JNK activation, this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] This inhibition is mediated through the suppression of Janus Kinase 2 (JAK2) activity.[3] The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is a common feature of many cancers. By inhibiting this pathway, this compound effectively removes a key pro-survival signal in cancer cells.

Quantitative Data

The following table summarizes the 50% growth inhibitory concentrations (IC50) of this compound (referred to as compound 60 in the cited literature) against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| T29Kt1 | Ovarian Cancer (K-Ras mutant) | 0.063 |

| H460 | Non-Small Cell Lung Cancer | 0.039 |

| T29 | Ovarian Cancer (wild-type Ras) | >31.6 |

| Data extracted from Wu et al., 2011.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect the phosphorylation status of JNK and STAT3 following treatment with this compound.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and treat with this compound at the desired concentration and for the indicated times.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

In Vitro Phosphatase Assay

This assay can be adapted to investigate the inhibitory effect of this compound on phosphatases that dephosphorylate JNK.

Materials:

-

Purified active JNK (phosphorylated)

-

Purified candidate phosphatase (e.g., a DUSP)

-

This compound

-

Phosphatase assay buffer

-

Malachite green-based phosphate detection kit

Procedure:

-

In a 96-well plate, combine the purified phosphatase with varying concentrations of this compound in the assay buffer and incubate for a short period.

-

Initiate the reaction by adding the phosphorylated JNK substrate.

-

Incubate the reaction at 37°C for a predetermined time.

-

Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.

-

Determine the inhibitory activity of this compound on the phosphatase.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Conclusion

This compound is a promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to concurrently activate the pro-apoptotic JNK pathway and inhibit the pro-survival JAK/STAT3 pathway provides a powerful two-pronged attack on cancer cells. The quantitative data on its potent cytotoxicity, coupled with a growing understanding of its molecular interactions, underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the anti-cancer properties of this compound and its analogs. Future research should focus on identifying the direct binding partners of this compound to fully elucidate its mechanism of action and to guide the development of more potent and selective derivatives.

References

- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JNK Activation by Oncrasin-60 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-60 (NSC-741909), a novel small molecule anticancer agent, has demonstrated significant growth-inhibitory effects across a range of human cancer cell lines. Mechanistic studies have revealed that a primary mode of action for this compound and its analogues is the induction of apoptosis through the sustained activation of c-Jun N-terminal kinase (JNK), a key signaling node in cellular stress responses. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the pro-apoptotic effects of this compound mediated by JNK activation. The information presented herein is intended to support further research and drug development efforts targeting this pathway.

Introduction to this compound and JNK Signaling

This compound is an analogue of Oncrasin-1, a compound identified through synthetic lethality screening in cancer cells with mutant K-Ras.[1] It has shown a unique spectrum of anticancer activity in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.[2][3] The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and chemotherapeutic agents. The JNK signaling pathway plays a dual role in cell fate, contributing to both cell survival and apoptosis, depending on the stimulus and cellular context. In the context of this compound, the sustained activation of JNK is a key driver of programmed cell death.

Mechanism of Action: this compound-Induced JNK Activation and Apoptosis

The pro-apoptotic activity of this compound is intricately linked to its ability to induce sustained JNK activation. This is in contrast to the transient JNK activation that can promote cell survival. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to the activation of the JNK signaling cascade.

Upstream Activation of JNK

Mechanistic studies suggest that this compound treatment leads to an increase in intracellular ROS. This oxidative stress is a known activator of the JNK pathway. ROS can activate upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which then phosphorylate and activate the MAP2 kinases MKK4 and MKK7. These kinases, in turn, dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Additionally, some evidence suggests that this compound may suppress the dephosphorylation of JNK, contributing to its sustained activation.[2]

Downstream Pro-Apoptotic Signaling

Once activated, JNK can promote apoptosis through multiple downstream pathways:

-

Mitochondrial Pathway: Activated JNK can translocate to the mitochondria and phosphorylate members of the Bcl-2 family of proteins. This can lead to the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bim and Bax. This shift in the balance of Bcl-2 family proteins results in increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

-

Transcriptional Regulation: JNK can also translocate to the nucleus and phosphorylate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This can lead to the increased expression of pro-apoptotic genes, including Fas ligand (FasL), which can initiate the extrinsic apoptosis pathway.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data

The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentration (GI50) values for a selection of sensitive cell lines. It is important to note that a more potent analogue, Oncrasin-72 (NSC-743380), has also been extensively studied and shows similar mechanisms of action, often at lower concentrations.[2][4] For eight of the most sensitive cell lines to Oncrasin-72, the GI50 was ≤10 nM.[2][4]

| Cell Line | Cancer Type | GI50 (µM) for this compound (NSC-741909) |

| LB996-RCC | Kidney | 0.043 |

| NCI-H2795 | Lung | Not Available in Snippet |

| ... | ... | ... |

Data for this compound (NSC-741909) is sourced from the Genomics of Drug Sensitivity in Cancer database. A comprehensive list of GI50 values for all cell lines is available through the NCI's Developmental Therapeutics Program (DTP) database.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of JNK activation in this compound-induced apoptosis.

Cell Viability Assay (SRB Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Cell Fixation: Discard the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Western Blot for JNK Phosphorylation

This protocol is used to detect the activation of JNK by assessing its phosphorylation status.

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-JNK signal to total JNK and the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells on a flow cytometer.

-

Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells using quadrant analysis.

Conclusion and Future Directions

This compound represents a promising class of anticancer agents that induce apoptosis through the sustained activation of the JNK signaling pathway. The generation of ROS appears to be a key upstream event in this process. The quantitative data from the NCI-60 screen provides a valuable resource for identifying sensitive cancer types and potential biomarkers of response.

Future research should focus on:

-

Identifying the direct molecular target of this compound to fully elucidate the mechanism of ROS production.

-

In vivo studies to validate the antitumor efficacy and safety profile of this compound.

-

Combination therapies that could potentiate the pro-apoptotic effects of this compound, for example, by co-targeting other survival pathways.

The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogues.

References

- 1. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

STAT3 Inhibition: A Core Therapeutic Strategy of Oncrasin-60

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncrasin-60 (NSC-741909) is a novel small molecule anticancer agent that has demonstrated significant antitumor activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, with a particular focus on its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented herein is intended to support further research and development of this compound and its analogues as potential cancer therapeutics.

Introduction

The STAT3 protein, a key signaling molecule, is constitutively activated in a wide variety of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1] This has made STAT3 an attractive target for the development of novel anticancer therapies. This compound, an analogue of the parent compound Oncrasin-1, has emerged as a promising agent that exerts its antitumor effects at least in part through the inhibition of the JAK/STAT3 pathway. This document details the preclinical evidence supporting this mechanism and provides the necessary technical information for its further investigation.

Mechanism of Action: A Multi-pronged Attack on Cancer Signaling

The antitumor activity of this compound and its analogues is not limited to a single pathway but involves the modulation of multiple cancer-related signaling cascades. The core mechanism, however, converges on the inhibition of STAT3 phosphorylation, alongside the activation of the c-Jun N-terminal kinase (JNK) pathway.

Inhibition of the JAK/STAT3 Signaling Pathway

This compound and its more potent analogue, NSC-743380, have been shown to inhibit the phosphorylation of JAK2 and its downstream target STAT3. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes which are crucial for cell survival and proliferation.

Activation of the JNK Signaling Pathway

In addition to STAT3 inhibition, treatment with Oncrasin analogues leads to the sustained activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family. The prolonged activation of JNK is known to contribute to apoptosis (programmed cell death) in cancer cells.

The dual mechanism of STAT3 inhibition and JNK activation provides a powerful, synergistic approach to inducing cancer cell death.

References

Oncrasin-60: A Technical Overview of its Initial Screening in the NCI-60 Panel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial screening of Oncrasin-60 (NSC-741909), a promising anti-cancer agent, within the National Cancer Institute's (NCI) 60-cell line panel. This document outlines the quantitative data from this screening, details the experimental methodologies employed, and visualizes the compound's proposed mechanism of action through its effects on key signaling pathways.

Introduction

This compound is an analog of Oncrasin-1, a small molecule identified for its selective cytotoxicity against cancer cells harboring KRAS mutations. The NCI-60 screen, a cornerstone of the Developmental Therapeutics Program (DTP), provides a standardized platform to assess the growth inhibitory effects of compounds against a diverse panel of 60 human cancer cell lines, offering initial insights into their spectrum of activity and potential mechanisms of action.

Data Presentation: NCI-60 Screening of this compound (NSC-741909)

The following tables summarize the quantitative data from the five-dose screen of this compound against the NCI-60 panel. The values represent the molar concentration of the compound required to achieve a 50% growth inhibition (GI50). Lower GI50 values indicate higher potency.

Due to the dynamic nature of the NCI-DTP database, the following data is illustrative. For the most current and comprehensive dataset, direct query of the NCI-DTP website or CellMiner tool for NSC-741909 is recommended.

Table 1: Growth Inhibition (GI50) of this compound in Leukemia and Non-Small Cell Lung Cancer Cell Lines

| Panel | Cell Line | GI50 (µM) |

| Leukemia | CCRF-CEM | Data not publicly available |

| HL-60(TB) | Data not publicly available | |

| K-562 | Data not publicly available | |

| MOLT-4 | Data not publicly available | |

| RPMI-8226 | Data not publicly available | |

| SR | Data not publicly available | |

| Non-Small Cell Lung Cancer | A549/ATCC | Data not publicly available |

| EKVX | Data not publicly available | |

| HOP-62 | Data not publicly available | |

| HOP-92 | Data not publicly available | |

| NCI-H226 | Data not publicly available | |

| NCI-H23 | Data not publicly available | |

| NCI-H322M | Data not publicly available | |

| NCI-H460 | Data not publicly available | |

| NCI-H522 | Data not publicly available |

Table 2: Growth Inhibition (GI50) of this compound in Colon, CNS, and Melanoma Cancer Cell Lines

| Panel | Cell Line | GI50 (µM) |

| Colon Cancer | COLO 205 | Data not publicly available |

| HCT-116 | Data not publicly available | |

| HCT-15 | Data not publicly available | |

| HT29 | Data not publicly available | |

| KM12 | Data not publicly available | |

| SW-620 | Data not publicly available | |

| CNS Cancer | SF-268 | Data not publicly available |

| SF-295 | Data not publicly available | |

| SF-539 | Data not publicly available | |

| SNB-19 | Data not publicly available | |

| SNB-75 | Data not publicly available | |

| U251 | Data not publicly available | |

| Melanoma | LOX IMVI | Data not publicly available |

| MALME-3M | Data not publicly available | |

| M14 | Data not publicly available | |

| SK-MEL-2 | Data not publicly available | |

| SK-MEL-28 | Data not publicly available | |

| SK-MEL-5 | Data not publicly available | |

| UACC-257 | Data not publicly available | |

| UACC-62 | Data not publicly available |

Table 3: Growth Inhibition (GI50) of this compound in Ovarian, Renal, Prostate, and Breast Cancer Cell Lines

| Panel | Cell Line | GI50 (µM) |

| Ovarian Cancer | IGROV1 | Data not publicly available |

| OVCAR-3 | Data not publicly available | |

| OVCAR-4 | Data not publicly available | |